
ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, also known as EDMPPC, is an organic compound which has been studied for its potential applications in the scientific research field. This compound has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations.
Applications De Recherche Scientifique
Structural and Spectral Investigations
Research on pyrazole-4-carboxylic acid derivatives, including ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, has focused on their structural and spectral properties. Studies involving combined experimental and theoretical approaches, including density functional theory (DFT) and time-dependent TD-DFT methods, provide insights into the molecular geometry, electronic structure, and spectroscopic characteristics of these compounds (Viveka et al., 2016).
Synthesis and Characterization
The synthesis and characterization of various pyrazole derivatives, including this compound, have been extensively studied. These studies involve the preparation of pyrazole esters through condensation reactions and their structural confirmation using methods like X-ray diffraction, IR, NMR, and thermo gravimetric analysis (Viveka et al., 2016).
Antimicrobial and Anticancer Potential
Novel pyrazole derivatives have been synthesized from this compound and evaluated for their antimicrobial and anticancer activities. Some of these compounds have shown higher anticancer activity than reference drugs, indicating their potential in medical research (Hafez et al., 2016).
Fungicidal and Plant Growth Regulation
The synthesis of specific pyrazole derivatives has demonstrated fungicidal and plant growth regulation activities. These findings suggest potential applications in agriculture and pest control (Minga, 2005).
Corrosion Inhibition
Pyrazole derivatives, including those synthesized from this compound, have been studied as corrosion inhibitors for mild steel. Their effectiveness in preventing corrosion suggests applications in industrial processes, such as pickling (Dohare et al., 2017).
Computational Studies
Computational studies, including quantum chemical calculations, have been conducted on pyrazole derivatives to understand their molecular interactions, electronic properties, and potential applications in nonlinear optical (NLO) materials (Singh et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been found to be effective against gram-positive bacteria .
Mode of Action
It’s known that similar compounds, such as azomethines, interact with their targets through a process called condensation . This process involves the reaction of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole .
Biochemical Pathways
The formation of new azomethines as schiff bases is a key step in the compound’s interaction with its targets .
Pharmacokinetics
Similar compounds have been found to be highly valuable building blocks in organic synthesis .
Result of Action
Similar compounds have been found to exhibit antibacterial activity, particularly against gram-positive bacteria .
Action Environment
It’s known that similar compounds show good scavenging potential in antioxidant potential assays .
Propriétés
IUPAC Name |
ethyl 3,5-dimethyl-1-(4-methylphenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-5-19-15(18)14-11(3)16-17(12(14)4)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYTXDOYQSTMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


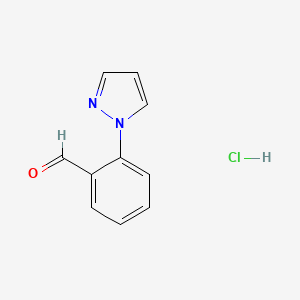
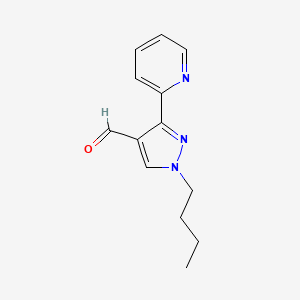
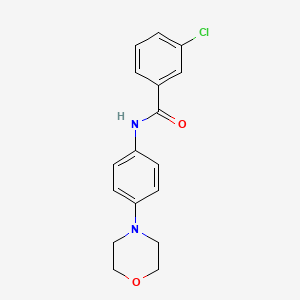

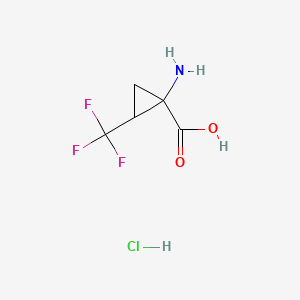
![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)
![4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2494023.png)
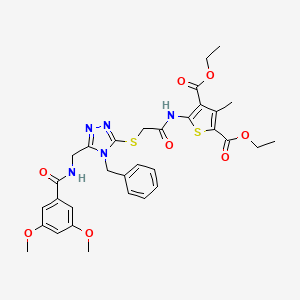
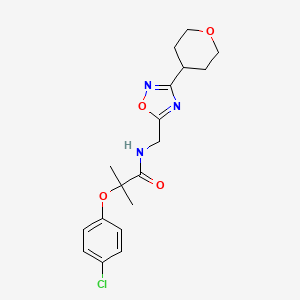
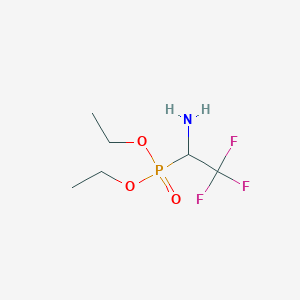
![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)